molecular formula C7H12ClNO2 B11817993 methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Cat. No.: B11817993
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-GAJRHLONSA-N
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Description

(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic and pharmaceutical chemistry due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride typically involves multiple steps, including substitution reactions, cyanation, and deprotection processes. The key feature of the molecule is the bicyclic ring system, consisting of a six-membered cyclohexane ring fused with a three-membered aziridine ring containing a nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification processes to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its role as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It acts as a GABAB receptor agonist, mimicking the effects of GABA by binding to and activating these receptors in the central nervous system. This interaction leads to various physiological effects, including muscle relaxation and modulation of neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a GABAB receptor agonist with high specificity makes it a valuable compound for both research and therapeutic applications.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6+;/m1./s1

InChI Key

WYQMWVWFYJQAIB-GAJRHLONSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]2CN1.Cl

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl

Origin of Product

United States

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